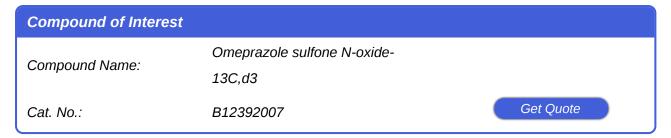




# An In-depth Technical Guide to Omeprazole Sulfone N-oxide-13C,d3

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Omeprazole sulfone N-oxide-13C,d3**, a stable isotope-labeled derivative of an omeprazole metabolite. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.

## **Chemical and Physical Properties**

Omeprazole sulfone N-oxide-13C,d3 is the isotopically labeled form of Omeprazole sulfone N-oxide, which is a known metabolite and impurity of the proton pump inhibitor, omeprazole.[1] [2] The incorporation of carbon-13 and deuterium atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry.[3]

Table 1: Chemical and Physical Properties of Omeprazole Sulfone N-oxide-13C,d3



| Property             | Value  | Reference |
|----------------------|--|-----------|
| Chemical Name        | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-13C,d3 | [4]       |
| Molecular Formula    | C16 <sup>13</sup> CH16D3N3O5S  | [4]       |
| Molecular Weight     | 381.43 g/mol   | [4][5]    |
| CAS Number           | 2740875-18-5   | [6][7]    |
| Unlabeled CAS Number | 158812-85-2  | [1][4][5] |
| Appearance           | White solid  | [1][4]    |
| Purity               | Typically ≥99% by HPLC;<br>≥99% atom D, ≥99% atom ¹³C  | [1][4]    |
| Solubility           | Slightly soluble in DMSO and<br>Methanol (with heating)  | [1]       |
| Storage              | 2-8°C  | [1]       |

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of **Omeprazole sulfone N-oxide-13C,d3** are not readily available in a single source. However, a general workflow can be constructed based on the known synthesis of omeprazole, its impurities, and isotopically labeled analogues.

## Synthesis of Isotopically Labeled Omeprazole Sulfone N-oxide

The synthesis of isotopically labeled omeprazole derivatives typically involves the introduction of the isotopic labels at an early stage in the synthetic route. For **Omeprazole sulfone N-oxide-13C,d3**, this would likely involve a labeled precursor for the benzimidazole or pyridine ring.

A plausible synthetic approach would involve:



- · Synthesis of Labeled Precursors:
  - Synthesis of [¹³C, d₃]-methoxylamine or a similar labeled methylating agent.
  - Preparation of an isotopically labeled benzimidazole intermediate.
- Coupling Reaction:
  - Reaction of the labeled benzimidazole intermediate with the pyridine moiety.
- Oxidation Steps:
  - A controlled oxidation of the resulting sulfide to the sulfone. This step is critical as overoxidation can lead to the formation of the N-oxide.
  - Further oxidation to introduce the N-oxide group on the pyridine ring.

#### **Purification and Analysis**

Purification of omeprazole and its derivatives is crucial to remove impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for both purification and purity analysis.

#### 2.2.1. Purification by Preparative HPLC

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium bicarbonate) is often employed to achieve good separation.
- Detection: UV detection at a wavelength of around 302 nm is suitable for omeprazole and its derivatives.
- Fraction Collection: Fractions corresponding to the desired product peak are collected, pooled, and the solvent is removed under reduced pressure.

#### 2.2.2. Purity Analysis by Analytical HPLC

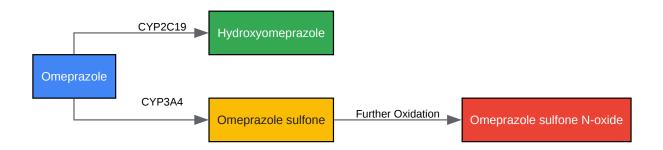
Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 μm).



- Mobile Phase: A mixture of acetonitrile and a buffer solution. The pH of the mobile phase is a critical parameter for achieving good separation of omeprazole and its impurities.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at 302 nm.
- Quantification: The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

#### **Metabolic Pathway**

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of omeprazole sulfone is catalyzed by CYP3A4, while hydroxylation is carried out by CYP2C19. Omeprazole sulfone N-oxide is a further metabolite.



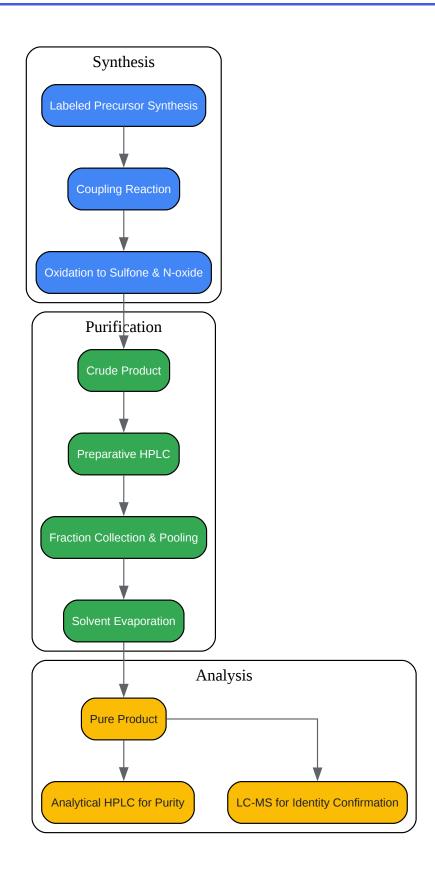
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Metabolic pathway of Omeprazole.

## **Experimental Workflow: Synthesis and Purification**

The following diagram illustrates a general workflow for the synthesis and purification of an isotopically labeled compound like **Omeprazole sulfone N-oxide-13C,d3**.





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General experimental workflow.



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